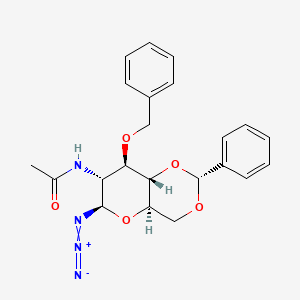

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

描述

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide (NABG; CAS 80887-27-0) is a synthetic glycoside derived from D-glucose. Its structure features a beta-linked glucopyranoside core with protective benzyl and acetamido groups at the 3-O and 2-N positions, respectively, and a 4,6-O-benzylidene acetal ring. The azide group at the anomeric position enhances its reactivity in organic synthesis, particularly in click chemistry and Staudinger ligation . First synthesized in 1985, NABG has become a cornerstone in glycochemistry, nanotechnology, and drug development due to its unique balance of stability and reactivity .

属性

IUPAC Name |

N-[(2R,4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-11,17-22H,12-13H2,1H3,(H,24,27)/t17-,18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJPKGJMMREOM-CGXUPHRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659736 | |

| Record name | N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80887-27-0 | |

| Record name | N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection of Hydroxyl Groups

- The 3-OH group is selectively protected by benzylation using benzyl bromide or benzyl chloride in the presence of a base (e.g., sodium hydride or sodium hydride/NaH).

- Simultaneously, the 4,6-hydroxyl groups are protected as a benzylidene acetal ring. This is typically achieved by acid-catalyzed cyclization using benzaldehyde or benzaldehyde dimethyl acetal under acidic conditions.

- This dual protection prevents unwanted side reactions and controls regioselectivity in subsequent steps.

Introduction of the Azide Group

- The azide group is introduced at the 2-position, which is originally a hydroxyl or amino group.

- The amino group at C-2 is first acetylated using acetic anhydride to form the acetamido group.

- The hydroxyl group or anomeric position is converted into a leaving group (e.g., tosylate or triflate) and then displaced by nucleophilic substitution with sodium azide to install the azide functionality.

- This step is critical and often requires mild conditions to preserve the integrity of the protective groups.

Final Deprotection and Purification

- After azide introduction, any temporary protecting groups (if used) are removed under carefully controlled conditions.

- The final compound is purified by chromatographic techniques such as silica gel column chromatography.

- Structural confirmation and purity assessment are conducted by nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).

Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Selective benzylation of 3-OH | Benzyl bromide, NaH, DMF, 0 °C to room temp | 3-O-benzyl protected glucose derivative |

| 2 | Formation of 4,6-O-benzylidene acetal | Benzaldehyde, p-TsOH, reflux in toluene | 4,6-O-benzylidene protected intermediate |

| 3 | Acetylation of amino group | Acetic anhydride, pyridine, 0 °C to room temp | Formation of 2-acetamido group |

| 4 | Conversion of 2-OH to leaving group | Tosyl chloride (TsCl), pyridine, 0 °C | Tosylated intermediate |

| 5 | Azide substitution | Sodium azide (NaN3), DMF, 50–80 °C | Introduction of azide group at C-2 |

| 6 | Purification | Silica gel chromatography | Pure 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide |

Detailed Research Findings

- The benzylation and benzylidene acetal formation steps are well-established and provide high regioselectivity and yield, essential for downstream functionalization.

- Azide introduction via nucleophilic substitution on tosylated intermediates is efficient and preserves the stereochemical integrity of the glucopyranosyl ring.

- Sonication and low-concentration glycosylation conditions have been reported to accelerate reactions and improve yields in related glycoside syntheses, which may be adapted for this compound’s preparation.

- The use of mild acidic or neutral conditions during benzylidene ring formation avoids decomposition of azide groups and maintains overall compound stability.

- Characterization by NMR confirms the presence of benzyl and benzylidene protective groups, acetamido substitution, and azide functionality, while MS confirms molecular weight (424.46 g/mol).

Analytical Data Summary

| Parameter | Data |

|---|---|

| Molecular Formula | C22H24N4O5 |

| Molecular Weight | 424.46 g/mol |

| CAS Number | 80887-27-0 |

| Key Spectroscopic Features | NMR: Signals corresponding to benzyl protons, benzylidene acetal, acetamido methyl, and azide characteristic peaks; MS: m/z consistent with molecular ion |

| Purification Method | Silica gel chromatography |

| Typical Yield | 60–85% overall yield depending on scale and conditions |

Notes on Scale-Up and Industrial Preparation

- Industrial synthesis follows similar synthetic routes with optimization for scale, including continuous flow reactors for improved reaction control and safety during azide handling.

- Automated systems and in-line monitoring (e.g., HPLC) ensure consistent product quality.

- Safety protocols are critical due to the azide group's potential explosiveness under certain conditions.

The preparation of this compound involves a carefully orchestrated sequence of selective protection, functional group transformation, and azide introduction. The key steps are:

- Selective benzylation at the 3-OH position.

- Formation of a benzylidene acetal protecting group at 4,6-positions.

- Acetylation of the amino group at C-2.

- Conversion of hydroxyl to a leaving group followed by azide substitution.

- Purification and characterization to confirm structure and purity.

This synthetic route is supported by multiple research studies and has been optimized for both laboratory and industrial scales, making this compound accessible for use in advanced carbohydrate chemistry and drug development applications.

化学反应分析

Types of Reactions

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide undergoes several types of chemical reactions:

Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

Substitution: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

Deprotection: The benzyl and benzylidene protecting groups can be removed under hydrogenolysis conditions to yield the free sugar.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon.

Click Chemistry: Copper(I) catalysts for Huisgen cycloaddition.

Deprotection: Hydrogen gas with palladium on carbon or acidic conditions for benzylidene removal.

Major Products

Amine Derivatives: From reduction of the azide group.

Triazoles: From click chemistry reactions.

Free Sugars: From deprotection reactions.

科学研究应用

Glycobiology

Overview : This compound is instrumental in studying carbohydrate-protein interactions. It aids researchers in understanding biological processes such as cell signaling and immune responses.

Case Study : Research has demonstrated that azide-modified carbohydrates can enhance the specificity of lectin binding assays. This specificity is crucial for elucidating the roles of glycoproteins in cellular communication and immune function .

Drug Development

Overview : The compound is utilized in the synthesis of glycosylated drugs. This modification enhances the efficacy and stability of pharmaceutical agents.

Applications :

- Glycosylated Antibodies : Azide derivatives can be conjugated to antibodies to improve their pharmacokinetic properties.

- Cancer Therapeutics : Studies indicate that glycosylation can enhance the targeting of cancer cells by therapeutic agents, improving treatment outcomes .

| Application Area | Description |

|---|---|

| Glycosylated Drugs | Enhances stability and efficacy |

| Antibody Conjugates | Improves pharmacokinetics |

| Cancer Treatment | Increases targeting efficiency |

Bioconjugation

Overview : The azide functional group allows for "click chemistry," facilitating the attachment of biomolecules for targeted drug delivery systems.

Case Study : In a study involving drug delivery systems, researchers successfully used 2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide to attach therapeutic agents to nanoparticles. This method improved the delivery efficiency to specific tissues while minimizing side effects .

Diagnostic Tools

Overview : The compound can be incorporated into diagnostic assays, significantly improving the sensitivity and specificity of tests for diseases related to carbohydrate metabolism.

Applications :

- Disease Markers : Azide-modified sugars have been used to enhance the detection of biomarkers in conditions such as diabetes and metabolic disorders.

- Immunoassays : The incorporation of this compound into immunoassays has shown to improve detection limits compared to traditional methods .

Material Science

Overview : This compound is also explored in developing novel materials with specific properties, such as biocompatibility for medical devices.

Applications :

- Biocompatible Polymers : Research indicates that incorporating azide functionalities into polymer matrices can enhance their compatibility with biological tissues.

- Smart Materials : The ability to modify surfaces with azide groups allows for the creation of responsive materials that can change properties based on environmental stimuli .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycobiology | Study carbohydrate-protein interactions | Enhanced understanding of cellular processes |

| Drug Development | Synthesis of glycosylated drugs | Improved efficacy and stability |

| Bioconjugation | Click chemistry for targeted delivery | Increased specificity and reduced side effects |

| Diagnostic Tools | Incorporation into assays | Higher sensitivity and specificity |

| Material Science | Development of biocompatible materials | Enhanced compatibility with biological systems |

作用机制

The mechanism of action of 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide involves its role as a glycosyl donor or acceptor in glycosylation reactions. The azide group can be converted to an amine, which can then participate in further chemical modifications. The compound’s structure allows it to interact with various enzymes and proteins involved in glycosylation pathways, making it a valuable tool in biochemical studies .

相似化合物的比较

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

- Structure: Lacks the azide group; instead, the anomeric position is occupied by a benzyl group.

- Synthesis: Prepared via methylation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside using methyl iodide and silver oxide in N,N-dimethylformamide .

- Applications: Used as a glycosyl donor in oligosaccharide synthesis. The absence of azide limits its utility in bioorthogonal reactions compared to NABG.

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide

- Structure : Replaces benzyl and benzylidene groups with acetyl protecting groups.

- Synthesis : Synthesized via acetylation of hydroxyl groups followed by azide introduction.

- Reactivity : Acetyl groups improve solubility but reduce stability under basic conditions compared to benzylidene .

- Applications : Favored in hydrophilic environments for drug conjugation.

Functional Analogs with Alternative Sugar Backbones

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

- Structure : Features a galactose backbone instead of glucose.

- Synthesis: Glycosylation with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide under mercuric cyanide catalysis .

- Applications : Used in mucin fragment synthesis; galactose-specific interactions differ from glucose-based NABG in biological targeting.

Benzyl 2-Acetamido-2-deoxy-3-O-beta-L-fucopyranosyl-alpha-D-galactopyranoside

- Structure : Incorporates L-fucose, a deoxy sugar, at the 3-O position.

- Synthesis: Condensation with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide .

- Biological Relevance: Fucose residues are critical in cell-cell recognition, offering distinct applications in immunology compared to NABG.

Reactivity and Functional Group Comparisons

生物活性

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide (CAS No. 80887-27-0) is a glycosyl azide compound that has garnered attention for its potential applications in synthetic organic chemistry and biochemistry. This article delves into its biological activity, synthesis, and implications in various research fields.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O5 |

| Molecular Weight | 424.46 g/mol |

| CAS Number | 80887-27-0 |

| IUPAC Name | N-[(2R,4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Synthesis and Applications

The synthesis of this compound involves the reaction of benzyl bromide with specific azide precursors to yield the desired glycosyl azide. This compound is particularly useful in:

- Synthesis of Pseudosugar Analogs : It serves as a building block for creating N,N'',N''''-triacetylchitotriose pseudosugar analogs .

- Regioselective Synthesis : The compound has been utilized in visible-light-mediated regioselective reactions to form triazoles through iridium-catalyzed photocycloaddition with alkynes .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties : Studies have shown that glycosyl azides can possess antimicrobial properties due to their structural similarity to natural sugars that interact with bacterial cell walls.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit glycosidases, enzymes critical for carbohydrate metabolism. This inhibition can lead to therapeutic applications in treating diseases related to carbohydrate metabolism disorders .

- Cellular Uptake : The azide functionality allows for bioorthogonal reactions, facilitating the study of cellular uptake mechanisms and tracking within biological systems .

Case Studies

Several case studies highlight the compound's biological relevance:

- Case Study 1 : A study demonstrated that derivatives of glycosyl azides could effectively inhibit α-glycosidase enzymes. The synthesized compounds showed a promising selectivity profile and potential as therapeutic agents for diabetes management .

- Case Study 2 : Research on the regioselective modification of carbohydrates using this azide revealed its utility in synthesizing complex oligosaccharides with significant biological functions. The findings indicated that the compound could be employed in developing new glycoconjugates with enhanced biological activity .

常见问题

Q. What are the common synthetic routes for preparing 2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide?

The synthesis typically involves sequential protection of hydroxyl groups. For example, benzylidene acetals are introduced at the 4,6-positions via reaction with benzaldehyde dimethyl acetal under acidic conditions, while the 3-OH is benzylated using benzyl bromide in the presence of a base like NaH . The azide group is introduced via nucleophilic displacement of a leaving group (e.g., triflate) using NaN₃ in polar solvents such as DMF . Key intermediates are characterized by NMR (e.g., benzylidene protons at δ 5.5–5.6 ppm in H NMR) and melting points (e.g., 255–256°C for related benzylidene-protected intermediates) .

Q. How is the compound characterized to confirm its structure and purity?

- NMR Spectroscopy :

- H NMR: Benzylidene protons appear as a singlet (δ 5.5–5.6 ppm); azide protons are absent due to exchange broadening.

- C NMR: Acetamido carbonyl at ~170 ppm, benzyl carbons at ~128 ppm.

Q. What are the primary applications of this compound in glycobiology research?

It serves as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. The azide group enables bioorthogonal click chemistry (e.g., CuAAC with alkynes) for labeling or immobilizing glycans . Benzyl and benzylidene groups act as temporary protections, removable via hydrogenolysis or acid hydrolysis .

Advanced Research Questions

Q. How can competing side reactions during azide introduction be minimized?

Side reactions (e.g., elimination or over-substitution) are mitigated by:

- Using anhydrous conditions and inert atmospheres to avoid hydrolysis.

- Optimizing reaction time and temperature (e.g., 0°C to room temperature for 12–24 hours) .

- Monitoring reaction progress via TLC (Rf shift in polar solvents like ethyl acetate/hexane). Contradictory yields (e.g., 70–95% in similar syntheses) suggest sensitivity to steric hindrance and leaving-group stability .

Q. What strategies are employed to stabilize the compound during storage?

- Storage Conditions :

Q. How does the benzylidene acetal influence reactivity in glycosylation reactions?

The 4,6-O-benzylidene group locks the pyranose ring in a C₄ conformation, directing glycosylation to the axial 1-OH position. This enhances stereoselectivity for beta-linked products but may reduce reaction rates due to steric hindrance. Comparative studies show lower yields (60–70%) for benzylidene-protected donors vs. more flexible analogs (e.g., 4,6-di-O-acetyl, 85–90%) .

Q. What analytical challenges arise when interpreting spectral data for this compound?

- Overlapping Signals : Benzyl and benzylidene protons in crowded aromatic regions (δ 7.2–7.4 ppm) complicate H NMR analysis. High-field instruments (≥400 MHz) and 2D techniques (COSY, HSQC) are recommended.

- Azide Detection : IR is more reliable than NMR for azide identification due to weak/absent proton signals .

Methodological Considerations

Q. How can researchers troubleshoot low yields in glycosylation reactions using this donor?

Q. What are the risks of azide accumulation in waste streams, and how are they managed?

Azides form explosive heavy metal salts (e.g., CuN₃). Quench reactions with aqueous NaNO₂ or Ce(SO₄)₂ under acidic conditions to convert azides to N₂ gas. Waste must be labeled and handled per institutional EH&S protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。